(E)-3-(4-乙基苯基)-N'-(吡啶-3-亚甲基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

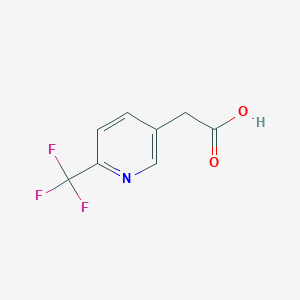

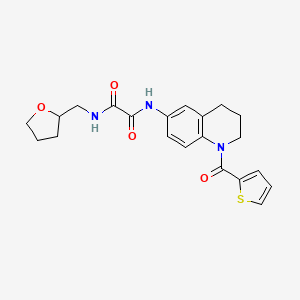

“(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered heterocyclic moiety with one nitrogen atom . The compound is likely to be a part of a larger class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of various reagents and catalysts. For instance, the synthesis of similar compounds has been reported using magnesium oxide nanoparticles . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a pyridine ring, both of which are heterocyclic moieties . The presence of these rings is likely to influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrazole ring can undergo reactions such as nucleophilic substitution, electrophilic substitution, and reduction . The pyridine ring can also undergo various reactions such as electrophilic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of heterocyclic rings like pyrazole and pyridine is likely to contribute to its solubility, polarity, lipophilicity, and hydrogen bonding capacity .科学研究应用

结构和光谱表征

(E)-3-(4-乙基苯基)-N'-(吡啶-3-亚甲基)-1H-吡唑-5-甲酰肼的相关化合物已被合成,并在结构和光谱上进行了表征。例如,Das 等人(2015 年)报道了基于罕见的 μ-二-σ 吡唑的桥连酮羰基配合物的合成,这些配合物衍生自 Cd(II) 盐,通过 X 射线晶体结构和光谱方法表征。这些配体,包括类似的基于吡唑的化合物,已显示出作为四齿 NONN 给体配体的潜力,参与围绕金属中心的配位 (Das 等人,2015 年)。

磁性

类似的基于吡唑的配体已被用于合成表现出独特磁性的配合物。例如,Konar 等人(2013 年)合成了一种具有基于吡唑的双位配体的五核 Mn(II) 簇,证明了分子内的反铁磁相互作用 (Konar 等人,2013 年)。

缓蚀

与 (E)-3-(4-乙基苯基)-N'-(吡啶-3-亚甲基)-1H-吡唑-5-甲酰肼 结构相似的化合物已被研究其缓蚀行为。Paul 等人(2020 年)使用合成的甲酰肼-吡唑化合物研究了盐酸溶液中低碳钢的缓蚀保护,揭示了其高抑制效率 (Paul 等人,2020 年)。

传感器开发

此类化合物还已在开发荧光探针中找到应用。Wei 等人(2022 年)设计了一种基于吡唑衍生物的荧光探针,用于检测 Al3+ 和 Fe3+ 离子,突出了该化合物在传感应用中的潜力 (Wei 等人,2022 年)。

抗菌活性

吡唑甲酰肼衍生物因其抗菌特性而备受探索。Al-Ghamdi(2019 年)合成了新型吡唑衍生物,并筛选了它们的抗菌活性,显示了它们在医学应用中的潜力 (Al-Ghamdi,2019 年)。

未来方向

The compound could be explored further for its potential applications in various fields. For instance, similar compounds have shown a broad range of biological activities, making them potential candidates for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of the synthesis process .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethylbenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 1H-pyrazole-5-carboxylic acid in ethanol to form the final product, (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS 编号 |

403650-69-1 |

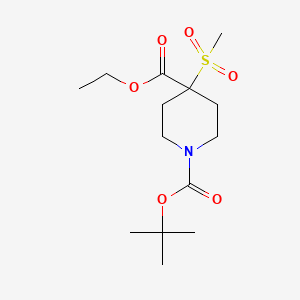

分子式 |

C18H17N5O |

分子量 |

319.368 |

IUPAC 名称 |

3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |

InChI 键 |

WNQXBWWFSFUKSP-UDWIEESQSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)

![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)

![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)

![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2608297.png)